

Comparative Docking Analysis of Piperazine Derivatives: A Guide for Drug Discovery

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Compound of Interest

Compound Name: 1-(Piperazin-2-yl)ethanol

Cat. No.: B15245541 Get Quote

Introduction:

Piperazine and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antihistamines to anticancer agents.[1] The versatility of the piperazine ring, with its two nitrogen atoms allowing for diverse substitutions, enables the fine-tuning of pharmacokinetic and pharmacodynamic properties. Molecular docking studies are a crucial computational tool in the rational design and optimization of these derivatives, providing insights into their binding modes and affinities with various biological targets. This guide offers a comparative overview of docking studies on piperazine derivatives, with a focus on methodologies and reported binding data to aid researchers in the field of drug development.

Quantitative Docking Data of Piperazine Derivatives

The following table summarizes the docking scores and binding affinities of various piperazine derivatives against different protein targets as reported in recent literature. This data provides a comparative look at the potential efficacy of these compounds.



| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference |
|-------------|----------------------------|----------------------------------|---------------------------------|-----------|
| 3a | 1T8I (Anticancer) | - | - | [2] |
| 3c | 1FJG (Antibacterial) | - | - | [2] |
| 3g | 4CAW (Antifungal) | - | - | [2] |
| Compound 1 | Sigma-1 Receptor (S1R) | - | Ki = 3.2 nM | [3] |
| Haloperidol | Sigma-1 Receptor (S1R) | - | Ki = 2.5 nM | [3] |
| Compound 8 | 5-HT1A Receptor | - | Ki = 1.2 nM | [4] |
| Compound 10 | 5-HT1A Receptor | - | Ki = 21.3 nM | [4] |
| BS230 | DNA-Topo II complex | Negative energy scoring function | - | [5] |

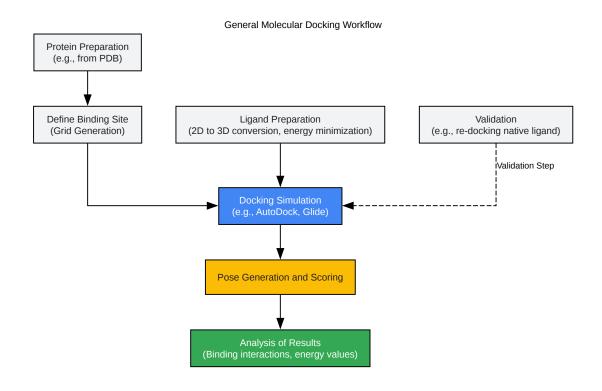
Experimental Protocols for Molecular Docking

The methodologies employed in molecular docking studies are critical for the reliability and reproducibility of the results. Below are summaries of typical experimental protocols for docking piperazine derivatives.

General Molecular Docking Workflow

A standard molecular docking protocol involves several key steps, from preparing the protein and ligand to analyzing the results. The following diagram illustrates a typical workflow.





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Caption: A flowchart of a typical molecular docking experiment.

Protocol for Anticancer Agent Docking

In a study of 2-(2-(substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles as potential anticancer agents, molecular docking was performed using the Glide tool.[2] The binding mode of the active novel derivative 3a was found to be consistent with that of camptothecin.[2]

Protocol for Antimicrobial Agent Docking



For a series of novel 1,3,4-oxadiazole-acetamide analogs with piperazine moieties, molecular docking studies were performed to elucidate the binding interaction mechanisms of the most active compounds against microbial targets.[6]

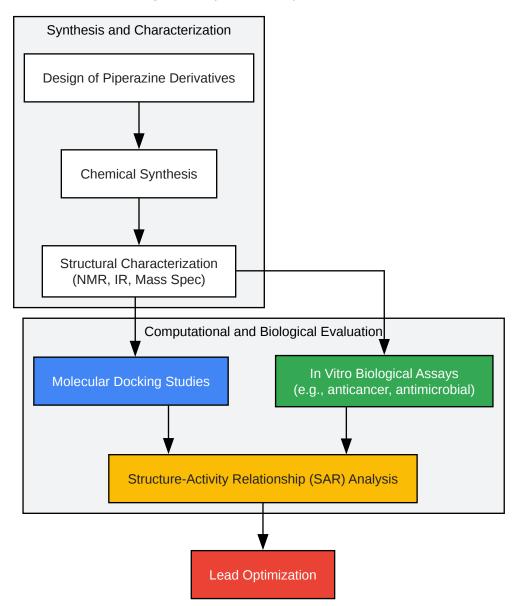
Protocol for DNA and Topoisomerase IIα Docking

In the evaluation of new phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents, molecular docking was performed using AutoDock4.2.[7] The protein structures of DNA (PDB ID: 1VZK) and Topo IIα (PDB ID: 5GWK) were prepared, and the docking procedure was validated by re-docking known inhibitors.[7]

From Synthesis to Biological Evaluation: A Logical Workflow

The development of novel piperazine derivatives follows a logical progression from chemical synthesis to computational and biological evaluation. This integrated approach is a common strategy for drug design and optimization.[2]





Drug Discovery and Development Workflow

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Caption: The logical flow from synthesis to lead optimization.

Signaling Pathways and Mechanisms of Action







While detailed signaling pathways for novel derivatives are often the subject of further investigation, the targets of many piperazine compounds are well-established. For instance, certain arylpiperazine derivatives have been designed as androgen receptor (AR) antagonists for the treatment of prostate cancer.[8] Others have been shown to interact with DNA and topoisomerase II, suggesting a mechanism of action that involves the inhibition of DNA replication in cancer cells.[5][7]

The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a piperazine derivative targeting a receptor tyrosine kinase (RTK).



Cell Membrane Growth Factor Binds Blocks Binding Receptor Tyrosine Kinase (RTK) Activates Cytoplasm Downstream Signaling Cascade (e.g., MAPK/ERK) Nucleus Gene Transcription

Hypothetical RTK Signaling Pathway Inhibition

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